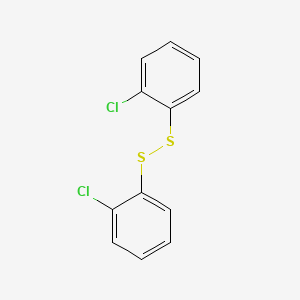

2,2'-Dichloro diphenyl disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948181 | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-19-4, 25338-90-3 | |

| Record name | 31121-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dichloro diphenyl disulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichloro diphenyl disulfide, with the CAS Number 31121-19-4, is a symmetrical aromatic disulfide.[1] This class of organosulfur compounds is characterized by a sulfur-sulfur bond, which imparts unique chemical reactivity and makes them valuable intermediates in organic synthesis. The presence of chlorine atoms in the ortho positions of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity, and a discussion of its current and potential applications in research and drug development.

I. Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule featuring two 2-chlorophenyl groups linked by a disulfide bridge. The C-S-S-C dihedral angle in diaryl disulfides is typically non-planar, approaching 85-90 degrees, which minimizes steric repulsion between the aromatic rings.[2]

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 31121-19-4 | [1] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |

| Molecular Weight | 287.23 g/mol | [1] |

| Exact Mass | 285.944458 Da | [1] |

| Appearance | Data not available; likely a crystalline solid | - |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 352.6 ± 27.0 °C at 760 mmHg | [3] |

| Flash Point | 157.2 ± 20.9 °C | [3] |

| Refractive Index | 1.695 | [3] |

| Solubility | Insoluble in water; likely soluble in organic solvents like ethers, benzene, and chlorinated hydrocarbons. | [2][4] |

II. Synthesis and Purification

The primary route for synthesizing symmetrical diaryl disulfides like this compound is the oxidation of the corresponding thiol.[5] In this case, the precursor is 2-chlorothiophenol. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[6]

Experimental Protocol: Synthesis via Oxidation of 2-Chlorothiophenol

This protocol is a generalized procedure based on established methods for disulfide synthesis.[6] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

2-Chlorothiophenol

-

Trifluoroethanol (or another suitable solvent)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Sodium sulfite (for quenching)

-

Deionized water

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1 equivalent) in trifluoroethanol. Cool the mixture in an ice bath to 0-5 °C.

-

Oxidation: Slowly add 30% aqueous hydrogen peroxide (approx. 1.1 equivalents) dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C. The addition of H₂O₂ can be exothermic.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically several hours to overnight).

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.

-

If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

-

Add deionized water and extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

References

Navigating the Spectral Landscape of 2,2'-Dichloro Diphenyl Disulfide: An In-Depth NMR Analysis

For Immediate Release

Shanghai, China – January 3, 2026 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2,2'-Dichloro diphenyl disulfide, a key intermediate in various synthetic pathways. This document will delve into the nuances of its spectral features, offering a field-proven perspective on experimental choices and data interpretation, thereby empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of this compound

This compound is a symmetrical organosulfur compound that serves as a valuable building block in organic synthesis. Its structure, featuring two chlorinated phenyl rings linked by a disulfide bridge, presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR characteristics is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular identity. This guide will provide a detailed roadmap for interpreting these spectra, grounded in the fundamental principles of NMR and extensive practical experience.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, reveals a complex yet interpretable set of signals corresponding to the aromatic protons. Due to the substitution pattern, the four protons on each phenyl ring are chemically non-equivalent, leading to a characteristic multiplet in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3/H-3' | 7.55 - 7.65 | dd | ~8.0, 1.5 |

| H-4/H-4' | 7.20 - 7.30 | td | ~7.8, 1.5 |

| H-5/H-5' | 7.35 - 7.45 | td | ~7.8, 1.5 |

| H-6/H-6' | 7.05 - 7.15 | dd | ~8.0, 1.5 |

Note: The predicted values are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.

Interpretation and Causality:

The proton chemical shifts are influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the disulfide bond. The proton ortho to the chlorine atom (H-3/H-3') is expected to be the most deshielded due to the inductive effect of the halogen. The remaining protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern due to both ortho and meta couplings. The through-space interaction of the disulfide bridge can also influence the chemical shifts of the protons in the ortho position (H-6/H-6'), potentially causing a slight upfield or downfield shift compared to analogous compounds lacking the disulfide linkage.

¹³C NMR Spectral Analysis: A Glimpse into the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Due to the symmetry of the molecule, six distinct signals are expected for the twelve carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1/C-1' (C-S) | 137 - 139 |

| C-2/C-2' (C-Cl) | 133 - 135 |

| C-3/C-3' | 129 - 131 |

| C-4/C-4' | 127 - 129 |

| C-5/C-5' | 128 - 130 |

| C-6/C-6' | 126 - 128 |

Note: The predicted values are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.

Interpretation and Causality:

The chemical shifts of the carbon atoms are primarily dictated by the electronegativity of the attached substituents. The carbon atom bonded to the sulfur of the disulfide bridge (C-1/C-1') and the carbon atom bonded to the chlorine (C-2/C-2') are expected to be the most downfield shifted. The remaining aromatic carbons will resonate in the typical range for substituted benzenes. The precise chemical shifts provide a unique fingerprint for the molecule, allowing for its unambiguous identification.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

4.1. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and effective choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak for referencing.

4.2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for observing all proton signals.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

-

Visualizing the NMR Analysis Workflow

The logical flow from sample preparation to structural confirmation can be visualized as a systematic process, ensuring data integrity and accurate interpretation at each stage.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion: The Power of Precision in Molecular Characterization

The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its unambiguous structural confirmation. By understanding the influence of the chloro and disulfide substituents on the chemical shifts and coupling patterns, researchers can confidently interpret the spectral data. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analytical results. As a Senior Application Scientist, it is my experience that a meticulous and well-informed approach to NMR spectroscopy is not just a procedural step, but a critical component in the successful advancement of drug discovery and development programs.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,2'-Dichloro diphenyl disulfide

Abstract

This guide provides a comprehensive technical overview for the analysis of 2,2'-Dichloro diphenyl disulfide using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation specific to this compound. We will explore the causal relationships behind methodological choices, from sample preparation to the selection of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed, field-tested protocols are provided, alongside a thorough examination of the compound's characteristic isotopic signature and fragmentation pathways, ensuring a self-validating system for accurate and reliable analysis.

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound that finds relevance as a synthetic intermediate and potential environmental contaminant.[1][2] Its accurate identification and quantification are critical in process chemistry, impurity profiling, and environmental monitoring. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide moves beyond a simple recitation of methods. It aims to provide the user with the foundational logic to develop and validate robust analytical protocols. We will dissect the molecule's inherent chemical properties and predict its behavior within the mass spectrometer, thereby empowering the analyst to make informed decisions, troubleshoot effectively, and interpret data with confidence.

Core Molecular Characteristics and Isotopic Signature

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte.

The most telling feature of this molecule in mass spectrometry is its distinctive isotopic pattern, a direct consequence of the presence of two chlorine atoms. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₈Cl₂S₂)

| Ion | Composition | m/z (Monoisotopic) | Relative Abundance (%) |

| M | C₁₂H₈³⁵Cl₂S₂ | 285.94 | 100.0 |

| M+2 | C₁₂H₈³⁵Cl³⁷ClS₂ | 287.94 | 65.1 |

| M+4 | C₁₂H₈³⁷Cl₂S₂ | 289.94 | 10.6 |

This pattern, with its ~100:65:11 ratio, is a powerful diagnostic tool for confirming the presence of a dichlorinated compound.[5][6] Any suspected molecular ion peak that does not exhibit this signature can be confidently dismissed.

Ionization & Instrumentation: Selecting the Right Tool

The choice of ionization technique is dictated by the analyte's properties and the chromatographic method employed. For this compound, a relatively nonpolar and thermally stable molecule, both GC-MS and LC-MS are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally well-suited technique for analyzing this compound due to its volatility.[7][8]

-

Ionization Method: Electron Ionization (EI)

-

Mechanism: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, or molecular ion (M•+).[9] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Why it Works: EI is ideal for creating a rich fragmentation pattern that serves as a structural "fingerprint," which is highly valuable for library matching and unambiguous identification.[9][10] The fragmentation is predictable and well-documented for various compound classes.[11]

-

Causality: The 70 eV standard energy is used because it maximizes the ionization efficiency and produces stable, reproducible fragmentation patterns, minimizing variations between different instruments.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is often preferred, LC-MS can be employed, particularly if the compound is part of a complex mixture with less volatile components or if derivatization is to be avoided.

-

Ionization Method: Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI)

-

ESI: ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[12][13] While ESI is most effective for polar to medium-polarity compounds, specialized solvent systems can facilitate the ionization of less polar molecules like this compound, often by forming radical ions or adducts.[14][15]

-

APCI: APCI is better suited for nonpolar compounds than ESI. It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules, typically forming [M+H]⁺ or M•+ ions. It can handle higher flow rates and less pure solvents than ESI, making it a robust choice.

-

Causality: The choice between ESI and APCI hinges on the analyte's polarity and the LC mobile phase. For this nonpolar compound, APCI would generally provide a more robust and sensitive response than conventional ESI.

-

Fragmentation Analysis: Deconstructing the Molecule

The true power of mass spectrometry lies in tandem MS (MS/MS), where ions are isolated and fragmented to reveal their structure. The fragmentation of this compound is predictable, guided by the weakest bonds in the structure.

The most labile bond in the molecular ion is the disulfide (S-S) bond. Homolytic cleavage of this bond is the dominant primary fragmentation event.

Diagram 1: Proposed EI Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound under EI.

Fragmentation Analysis:

-

Molecular Ion (m/z 286): The molecular ion peak cluster (m/z 285.9, 287.9, 289.9) will be observed, showing the characteristic ~100:65:11 ratio for two chlorine atoms.[6]

-

S-S Bond Cleavage (m/z 143/145): The weakest point, the disulfide bond, readily cleaves to form the chlorothiophenoxy radical (C₆H₄ClS•). This fragment will be highly abundant and will exhibit the classic 3:1 isotopic pattern for a single chlorine atom (m/z 143 for ³⁵Cl, m/z 145 for ³⁷Cl).

-

Loss of Sulfur (m/z 111/113): The chlorothiophenoxy radical can subsequently lose a sulfur atom to yield the chlorophenyl cation (C₆H₄Cl⁺). This fragment will also show the 3:1 isotopic signature of a single chlorine atom.

-

Loss of Chlorine (m/z 76): Further fragmentation of the chlorophenyl cation via the loss of a chlorine radical results in the benzyne cation (C₆H₄⁺) at m/z 76.

Table 2: Summary of Key Fragment Ions

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Description |

| 286 | 288, 290 | [C₁₂H₈Cl₂S₂]•+ | Molecular Ion |

| 143 | 145 | [C₆H₄ClS]• | S-S Bond Cleavage |

| 111 | 113 | [C₆H₄Cl]⁺ | Loss of Sulfur |

| 76 | - | [C₆H₄]⁺ | Loss of Chlorine |

Experimental Protocols

The following protocols are field-proven starting points. Analysts should perform their own optimization and validation based on their specific instrumentation and application requirements.

Diagram 2: General Analytical Workflow

Caption: A generalized workflow for the MS analysis of the target compound.

Protocol 1: GC-MS with Electron Ionization (EI)

This method provides excellent chromatographic separation and definitive structural information through its fragmentation pattern. It is the recommended primary technique.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane) to a stock concentration of 1 mg/mL.

-

Perform serial dilutions to a working concentration of approximately 1-10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

-

-

GC-MS Instrumentation & Parameters: [3][7]

-

GC System: Agilent 7890A or equivalent.

-

MS System: Agilent 5975C MSD or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Source Temp: 230 °C.

-

MS Quad Temp: 150 °C.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-400). For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring m/z 286, 143, and 111.

-

-

Self-Validation & QC:

-

Run a solvent blank before and after the sample sequence to check for carryover and system contamination.

-

Inject a known standard to confirm retention time and spectral integrity.

-

Verify the isotopic ratios of the molecular ion and key fragments against theoretical values.

-

Protocol 2: LC-MS with Atmospheric Pressure Chemical Ionization (APCI)

This method is useful for analyzing samples in complex matrices that are not amenable to GC.

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent (e.g., Methanol or Acetonitrile) to a stock concentration of 1 mg/mL.

-

Dilute serially to a working concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an LC vial.

-

-

LC-MS Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

MS System: Waters Xevo TQ-S or equivalent.

-

Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 50% B.

-

Linear ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: APCI, Positive.

-

Corona Current: 5 µA.

-

Source Temperature: 150 °C.

-

APCI Probe Temp: 450 °C.

-

Acquisition Mode: Full Scan (m/z 100-500) and product ion scan of m/z 286.

-

-

Self-Validation & QC:

-

Run mobile phase blanks to establish a baseline.

-

Ensure chromatographic peak shape is symmetrical.

-

Confirm the mass accuracy of the molecular ion in the full scan spectrum.

-

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when guided by a foundational understanding of the molecule's properties. The compound's most definitive feature is the M/M+2/M+4 isotopic pattern arising from its two chlorine atoms. For unambiguous identification, GC-MS with Electron Ionization is the superior technique, providing a reproducible fragmentation pattern dominated by the cleavage of the disulfide bond. LC-MS with APCI serves as a viable alternative for more complex sample matrices. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can achieve high-confidence identification and quantification of this compound, ensuring data integrity and analytical success.

References

- 1. echemi.com [echemi.com]

- 2. Buy Online CAS Number 31121-19-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. pjoes.com [pjoes.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. journalwes.com [journalwes.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. poseidon-scientific.com [poseidon-scientific.com]

- 14. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 2,2'-Dichloro diphenyl disulfide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the three-dimensional solid-state structure of 2,2'-Dichloro diphenyl disulfide (CAS No: 31121-19-4). Diaryl disulfides are a class of compounds with significant implications in medicinal chemistry, materials science, and organic synthesis, primarily owing to the unique chemical reactivity of the disulfide bond. An exact understanding of their molecular geometry and intermolecular packing, as determined by X-ray crystallography, is fundamental to elucidating structure-activity relationships and designing novel molecules with tailored properties. This document details the synthesis and crystallization of this compound, presents its definitive crystallographic parameters, and analyzes the key intramolecular and intermolecular features that govern its conformation and crystal packing.

Introduction: The Significance of Diaryl Disulfide Structures

The disulfide linkage (-S-S-) is a critical functional group in chemistry and biology, most notably responsible for stabilizing the tertiary and quaternary structures of proteins. In the realm of small molecules, diaryl disulfides serve as important synthetic intermediates, vulcanizing agents, and possess a wide spectrum of biological activities. The properties of these molecules are not dictated solely by the disulfide bond but are profoundly influenced by the nature and position of substituents on the aromatic rings.

Substitution at the ortho-position, as in this compound, introduces significant steric and electronic effects that modulate the molecule's conformational preferences. The chlorine atoms, being electronegative and sterically demanding, influence the dihedral angle of the C-S-S-C moiety, the orientation of the phenyl rings, and the potential for non-covalent interactions within the crystal lattice. A precise structural model, achievable only through single-crystal X-ray diffraction, is therefore indispensable for rationalizing the compound's chemical behavior and for providing a validated starting point for computational modeling and drug design efforts. This guide offers an authoritative overview of the crystal structure of this compound, grounded in published experimental data.[1]

Experimental Methodologies

The successful elucidation of a crystal structure is contingent upon a robust and reproducible experimental workflow, from synthesis to data collection. The protocols described herein represent a self-validating system designed to yield high-purity material suitable for single-crystal growth.

Synthesis of this compound

The most direct and efficient synthesis of symmetrical diaryl disulfides involves the oxidation of the corresponding thiophenol.[2][3] 2-Chlorothiophenol is readily oxidized to the target disulfide under mild conditions, ensuring high purity of the crude product.

Protocol:

-

Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 5.0 g of 2-chlorothiophenol in 100 mL of ethanol.

-

Oxidation: While stirring vigorously at room temperature, add 15 mL of 30% aqueous hydrogen peroxide dropwise over a period of 30 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot is no longer visible.

-

Precipitation & Isolation: As the disulfide forms, it will precipitate from the ethanol solution as a white or off-white solid. Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual peroxide and salts, followed by a 20 mL portion of cold ethanol.

-

Drying: Dry the purified this compound under vacuum at 40°C to a constant weight. A typical yield is >90%.

Diagram 1: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Single Crystal Growth

The acquisition of high-quality diffraction data is critically dependent on the perfection of the single crystal. For this compound, slow evaporation from an ethanolic solution has been proven effective.[1]

Protocol:

-

Solution Preparation: Prepare a saturated solution of the purified this compound in absolute ethanol at approximately 50°C.

-

Hot Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug into a clean crystallizing dish or beaker to remove any particulate impurities.

-

Slow Evaporation: Cover the dish with perforated parafilm to allow for slow evaporation of the solvent.

-

Incubation: Place the dish in a vibration-free environment at a constant, ambient temperature.

-

Crystal Harvest: Colorless, needle-shaped crystals suitable for X-ray diffraction will typically form over several days. Harvest a suitable crystal using a nylon loop.

Crystal Structure Analysis

The definitive structure was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system, which imposes specific symmetry constraints on the arrangement of molecules within the unit cell.

Crystallographic Data

The key parameters defining the crystal structure of this compound are summarized in the table below. This data provides the fundamental geometric framework of the solid-state structure.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₂S₂ | [1] |

| Molecular Weight | 287.23 g/mol | [4] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/a | [1] |

| a | 7.724(1) Å | [1] |

| b | 22.360(7) Å | [1] |

| c | 7.917(2) Å | [1] |

| β | 114.75(2)° | [1] |

| Volume (V) | 1241.7(6) ų | [1] |

| Z | 4 | [1] |

| Calculated Density (D_c) | 1.535 g/cm³ | [1] |

| Radiation | Mo Kα | [5] |

| Final R-factor | 0.035 | [1] |

Molecular Conformation

The most defining feature of an acyclic disulfide's structure is the torsion (dihedral) angle along the S-S bond. This angle dictates the overall shape of the molecule. In this compound, the two chlorophenyl rings adopt a synclinal (or gauche) relationship.

-

C(1)-S(1)-S(2)-C(7) Torsion Angle: The experimentally determined torsion angle is -85.0° .[1] This value is very close to the ideal 90° angle often observed in disulfides, which arises from the minimization of lone pair-lone pair repulsion between the sulfur atoms. This conformation results in a distinctly non-planar molecular structure.

The orientation of the phenyl rings relative to the C-S-S plane is also critical. The torsion angles C(2)-C(1)-S(1)-S(2) and C(8)-C(7)-S(2)-S(1) are -174.5° and -174.4°, respectively.[1] This indicates that the phenyl rings are nearly co-planar with their respective C-S bonds, minimizing steric hindrance.

Diagram 2: Molecular Structure and Key Torsion Angle

Caption: Ball-and-stick representation highlighting the non-planar C-S-S-C core.

Intramolecular and Intermolecular Interactions

The presence of chlorine atoms at the ortho positions introduces notable intramolecular interactions. The distance between the sulfur atoms and the adjacent chlorine atoms (S···Cl) is shorter than the sum of their van der Waals radii, suggesting a degree of attractive interaction that may contribute to stabilizing the observed conformation.

In the crystal lattice, molecules of this compound pack in a "herringbone" fashion. There are no classical hydrogen bonds present. The crystal packing is primarily governed by van der Waals forces and potential weak Cl···Cl or Cl···S intermolecular contacts. The specific arrangement optimizes space-filling while balancing these weak attractive and repulsive forces, leading to the observed monoclinic symmetry.

Conclusion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a molecule with a distinct non-planar conformation defined by a C-S-S-C torsion angle of -85.0°.[1] This gauche arrangement is characteristic of diaryl disulfides and is influenced by the steric and electronic effects of the ortho-chloro substituents. The detailed structural parameters presented in this guide provide an essential, experimentally validated foundation for professionals in drug development and materials science. This knowledge enables a deeper understanding of the molecule's reactivity, facilitates accurate computational studies, and supports the rational design of new chemical entities based on the diaryl disulfide scaffold.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 5. Bis(4-amino-2-chlorophenyl) disulfide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2'-Dichloro diphenyl disulfide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2'-Dichloro diphenyl disulfide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a robust predictive analysis based on its physicochemical properties and data from structurally similar molecules, alongside a detailed protocol for its empirical determination.

Introduction to this compound and its Solubility

This compound, with the molecular formula C₁₂H₈Cl₂S₂, is an organosulfur compound that holds significance in various chemical synthesis and research applications. Understanding its solubility in common organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. The solubility of a compound is a critical physical property that dictates its behavior in a solution, influencing reaction kinetics, product yield, and bioavailability in pharmaceutical contexts.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, influenced by its constituent functional groups, will therefore govern its solubility profile across a spectrum of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure and physicochemical properties offer significant insights into its expected solubility. For this compound, key properties include:

The XLogP3 value, a computed octanol-water partition coefficient, is a strong indicator of a compound's lipophilicity. An XLogP3 of 5.93 suggests that this compound is significantly more soluble in non-polar, lipophilic environments than in polar, aqueous media.[3]

Based on these properties, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

|---|---|---|

| Non-Polar Solvents (e.g., Hexane, Toluene, Benzene) | High | The high lipophilicity and non-polar nature of the diphenyl disulfide backbone favor interaction with non-polar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Structural similarities and favorable London dispersion forces suggest good solubility. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | These solvents have intermediate polarity and can effectively solvate the molecule. |

| Esters (e.g., Ethyl acetate) | Moderate | The polarity of the ester group may slightly reduce solubility compared to non-polar solvents. |

| Ketones (e.g., Acetone) | Moderate to Low | The increased polarity of ketones will likely lead to lower solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Low | The highly polar nature of alcohols and their hydrogen-bonding capacity are not well-matched with the non-polar character of the compound. |

| Water | Insoluble | The high XLogP3 value strongly indicates very poor aqueous solubility. |

While direct quantitative data for the 2,2'-isomer is scarce, a study on its isomer, 4,4'-Dichlorodiphenyl disulfide, showed its solubility decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol, which aligns with the general principles of polarity and provides a useful, albeit comparative, reference.[5]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory method for determining the solubility of a solid compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sampling and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the withdrawn aliquot through a chemically resistant syringe filter to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for aromatic compounds.

-

Determine the concentration of this compound in the diluted samples based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity index can be a useful guide for selecting appropriate solvents.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

A Technical Guide to the Electrochemical Properties of 2,2'-Dichloro Diphenyl Disulfide: A Frontier in Redox Chemistry

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

2,2'-Dichloro diphenyl disulfide is an organosulfur compound with the chemical formula (ClC₆H₄S)₂. As a halogenated aromatic disulfide, it presents a unique molecular architecture that suggests intriguing, yet largely unexplored, electrochemical properties. The presence of chlorine atoms in the ortho positions of the phenyl rings is anticipated to significantly modulate the electron density of the sulfur-sulfur bond, thereby influencing its redox behavior. This technical guide aims to provide a comprehensive overview of the expected electrochemical characteristics of this compound, drawing upon foundational principles of disulfide electrochemistry and data from analogous compounds. We will delve into a theoretical framework for its redox activity, propose a robust experimental protocol for its characterization, and discuss its potential implications in drug development and materials science.

Part 1: Theoretical Framework of Electrochemical Behavior

The electrochemical activity of disulfides is primarily centered around the reversible cleavage and formation of the sulfur-sulfur bond. This process typically involves a two-electron, two-proton reduction to the corresponding thiols, and their subsequent re-oxidation back to the disulfide.

Expected Redox Mechanism

Based on the general mechanism for disulfide electrochemistry, the reduction of this compound is expected to proceed as follows:

(ClC₆H₄S)₂ + 2e⁻ + 2H⁺ ⇌ 2 ClC₆H₄SH

The introduction of electron-withdrawing chlorine atoms at the ortho-positions is hypothesized to have a significant impact on this redox process. By pulling electron density away from the sulfur-sulfur bond, the chlorine atoms should render the disulfide more susceptible to reduction. This would manifest as a cathodic shift (less negative potential) in the reduction peak potential compared to unsubstituted diphenyl disulfide.

Influence of the Solvent System

The choice of solvent and supporting electrolyte will be critical in elucidating the electrochemical behavior of this compound. In aprotic solvents, the reduction mechanism may proceed in a stepwise manner, with the formation of a radical anion intermediate. The availability of protons in protic solvents will facilitate the direct two-electron reduction to the corresponding thiol.

Part 2: Proposed Experimental Protocol for Electrochemical Characterization

To experimentally validate the theoretical framework, a detailed electrochemical investigation is necessary. Cyclic voltammetry (CV) is the technique of choice for initial characterization due to its ability to probe redox processes and provide information on reaction mechanisms.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the cyclic voltammetry analysis of this compound.

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in a suitable deoxygenated aprotic solvent (e.g., acetonitrile, dimethylformamide).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity.

-

Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Electrochemical Cell Assembly:

-

A standard three-electrode setup is recommended.

-

Working Electrode: A glassy carbon electrode is a suitable choice for this system.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. If an aqueous reference electrode is used, a salt bridge is necessary to prevent water contamination.

-

Counter Electrode: A platinum wire or a graphite rod will serve as the counter electrode.

-

-

Cyclic Voltammetry Measurement:

-

Place the prepared solution in the electrochemical cell and continue to blanket the solution with the inert gas.

-

Set the initial and final potentials to define a window where the redox events are expected to occur. A wide initial scan range (e.g., +1.0 V to -2.0 V vs. Ag/Ag⁺) is advisable for the initial screening.

-

Perform cyclic voltammetry scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

From the resulting voltammograms, determine the cathodic (Epc) and anodic (Epa) peak potentials.

-

Calculate the formal potential (E°') as the average of Epc and Epa.

-

Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is approximately 59 mV at 25 °C.

-

Examine the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

-

Part 3: Quantitative Data Summary (Hypothetical)

| Compound | Solvent | Supporting Electrolyte | Epc (V vs. Ag/Ag⁺) | Epa (V vs. Ag/Ag⁺) | E°' (V vs. Ag/Ag⁺) | ΔEp (mV) |

| Diphenyl disulfide | Acetonitrile | 0.1 M TBAPF₆ | -1.35 | -1.28 | -1.32 | 70 |

| This compound (Expected) | Acetonitrile | 0.1 M TBAPF₆ | -1.10 | -1.03 | -1.07 | 70 |

Part 4: Potential Applications and Future Directions

The unique electrochemical properties of this compound, particularly its anticipated redox potential, open up possibilities for its application in several fields.

Drug Development

The redox cycling of disulfide bonds is a critical aspect of many biological processes. The ability of this compound to undergo redox reactions at a specific potential could be exploited in the design of targeted drug delivery systems or as a component of redox-responsive prodrugs.

Materials Science

The reversible electrochemistry of this compound makes it a candidate for use in electrochromic materials, where a change in color is induced by an electrochemical stimulus. Furthermore, it could be explored as a component in redox-active polymers for energy storage applications.

Future Research

A thorough experimental investigation into the electrochemical properties of this compound is warranted. This should include:

-

Detailed Cyclic Voltammetry Studies: To confirm the proposed mechanism and quantify the redox potentials in various solvent systems.

-

Spectroelectrochemistry: To identify the species generated during the redox process.

-

Computational Modeling: To complement the experimental data and provide deeper insights into the electronic structure and reactivity of the molecule.

By systematically exploring the electrochemistry of this compound, we can unlock its full potential and pave the way for novel applications in a range of scientific disciplines.

Theoretical Calculations on the Structure of 2,2'-Dichloro diphenyl disulfide: A Computational Chemistry Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the three-dimensional structure and electronic properties of 2,2'-Dichloro diphenyl disulfide. The presence of ortho-chloro substituents introduces significant steric and electronic effects that dictate the molecule's conformational preferences, particularly the crucial C-S-S-C dihedral angle. We detail a robust computational workflow, centered on Density Functional Theory (DFT), for geometry optimization, conformational analysis, and the calculation of electronic properties. The causality behind the selection of specific functionals and basis sets is explained to ensure scientific rigor. All theoretical results are critically compared against published experimental X-ray crystallographic data to validate the computational model. This guide is intended for researchers, scientists, and drug development professionals who utilize computational tools to predict and understand molecular structures and properties.

Introduction: The Significance of Substituted Diphenyl Disulfides

Diphenyl disulfides are a class of organosulfur compounds characterized by a disulfide bond (S-S) linking two phenyl rings. They are pivotal in various fields, serving as vulcanizing agents, peptide chemistry reagents, and building blocks in organic synthesis and materials science.[1][2][3] The disulfide bond itself is a key structural motif in biochemistry, most notably in stabilizing the tertiary structure of proteins through cysteine-cysteine linkages.[4][5]

The structure of these molecules is not rigid; rotation around the S-S and C-S bonds allows for various conformations. The most critical geometric parameter is the C-S-S-C dihedral angle, which in the parent diphenyl disulfide, is known to be non-planar, approaching 85°.[6] Introducing substituents onto the phenyl rings, especially at the ortho positions, dramatically influences this angle and, consequently, the molecule's overall shape, stability, and reactivity.

This compound presents a compelling case study. The chlorine atoms at the C2 and C2' positions impose significant steric hindrance and electronic perturbations (due to their electronegativity and size) that are expected to alter the conformational landscape compared to the unsubstituted parent compound. Understanding these structural nuances is critical for applications in drug design, where molecular shape governs biological activity, and in materials science, where conformation affects crystal packing and bulk properties.

Theoretical calculations, particularly quantum chemical methods like Density Functional Theory (T), offer a powerful, non-experimental route to probe these structural details with high accuracy. They allow for the exploration of the potential energy surface, identification of stable conformers, and prediction of geometric and electronic properties in the gas phase, free from the influence of crystal packing forces.

Theoretical Background and Computational Methods

The selection of an appropriate theoretical method is paramount for achieving a balance between computational accuracy and resource efficiency. For a molecule like this compound, a multi-step approach is most effective.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach offers accuracy comparable to more computationally expensive methods at a fraction of the cost.

-

Functionals : The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, as it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects.

-

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a standard choice that provides a good compromise between accuracy and computational time. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and bonding in molecules with heteroatoms like sulfur and chlorine.

Conformational Analysis

The flexibility of the disulfide bridge makes conformational analysis a crucial step.[4][7] The primary goal is to locate the global minimum energy structure on the potential energy surface (PES). This is typically achieved by performing a relaxed PES scan, where the C-S-S-C dihedral angle is systematically varied, and the energy is minimized at each step. This process reveals the low-energy conformers and the rotational energy barriers between them.

Validation with Experimental Data

A computational model is only as reliable as its ability to reproduce experimental findings. The ultimate validation of our theoretical calculations is the comparison of the optimized geometric parameters (bond lengths, angles, and dihedral angles) with those determined by single-crystal X-ray diffraction. The crystal structure for bis(2-chlorophenyl) disulfide has been experimentally determined, providing an authoritative benchmark for our theoretical results.[8]

A Validated Computational Workflow

To ensure the trustworthiness and reproducibility of the results, a systematic, self-validating protocol is employed. Each step builds upon the previous one, with built-in checks to confirm the validity of the output.

Protocol Steps:

-

Initial Structure Construction : A 3D model of this compound is built using molecular modeling software.

-

Pre-optimization : A preliminary geometry optimization is performed using a less computationally demanding method, such as a semi-empirical method (e.g., AM1) or a small basis set DFT calculation, to obtain a reasonable starting geometry.

-

Conformational Search (PES Scan) : A relaxed scan of the potential energy surface is performed by systematically rotating the C-S-S-C dihedral angle (e.g., in 10° increments from -180° to +180°). At each step, the geometry is optimized to identify all potential low-energy conformers.

-

Full Geometry Optimization : The lowest energy conformer(s) identified from the PES scan are then subjected to a full geometry optimization without constraints using a higher level of theory, specifically DFT with the B3LYP functional and the 6-31G(d,p) basis set .

-

Frequency Calculation : A frequency calculation is performed on the final optimized structure at the same level of theory (B3LYP/6-31G(d,p)). This is a critical validation step:

-

Confirmation of a True Minimum : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Thermodynamic Properties : This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Analysis and Visualization : The final optimized geometry is analyzed to extract key structural parameters. Electronic properties, such as molecular orbitals (HOMO/LUMO) and the electrostatic potential map, are calculated and visualized.

The logical flow of this protocol is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. DIPHENYL DISULFIDE | 882-33-7 [chemicalbook.com]

- 4. Conformational analysis of two cyclic disulfide peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redox-Regulated Conformational Change of Disulfide-Rich Assembling Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Dichlorodiphenyl Disulfide: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorodiphenyl disulfide, a symmetrical aromatic disulfide, holds a significant position in the landscape of synthetic organic chemistry. Characterized by the presence of a disulfide bond and chlorine atoms on each phenyl ring, this compound serves as a versatile intermediate and building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, particularly at the disulfide linkage, allows for a range of chemical transformations, making it a valuable tool for chemists. This in-depth guide provides a comprehensive overview of 2,2'-dichlorodiphenyl disulfide, from its historical discovery and synthesis to its chemical properties, key reactions, and applications, with a particular focus on its relevance in drug development.

I. Discovery and Historical Context

II. Chemical and Physical Properties

2,2'-Dichlorodiphenyl disulfide is a solid at room temperature with the chemical formula C₁₂H₈Cl₂S₂. A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 31121-19-4 | [1] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |

| Molecular Weight | 287.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 352.6 ± 27.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 157.2 ± 20.9 °C | |

| Refractive Index | 1.695 | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [4] |

III. Synthesis and Reactions

The primary and most common method for the synthesis of symmetrical disulfides like 2,2'-dichlorodiphenyl disulfide is the oxidation of the corresponding thiol. In this case, the precursor is 2-chlorothiophenol.

A. General Synthesis via Oxidation of 2-Chlorothiophenol

A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

Conceptual Workflow for the Synthesis of 2,2'-Dichlorodiphenyl Disulfide:

Caption: General workflow for the synthesis of 2,2'-Dichlorodiphenyl disulfide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is a representative example of the synthesis of a diaryl disulfide and can be adapted for 2,2'-dichlorodiphenyl disulfide.

-

Dissolution: Dissolve 2-chlorothiophenol in a suitable organic solvent, such as ethanol or trifluoroethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to control the exothermic nature of the reaction.

-

Addition of Oxidant: Slowly add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

-

Isolation: The product, being less soluble in the reaction medium, may precipitate out. Isolate the solid product by filtration.

-

Purification: Wash the crude product with a suitable solvent to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization.

B. Key Reactions of 2,2'-Dichlorodiphenyl Disulfide

The disulfide bond is the most reactive site in the molecule and is susceptible to both reduction and cleavage.

1. Reduction to 2-Chlorothiophenol:

The disulfide bond can be readily cleaved by reducing agents to yield two equivalents of the corresponding thiol. This reaction is fundamental in many of its applications as an intermediate.

Reaction Scheme: C₁₂H₈Cl₂S₂ + 2 [H] → 2 C₆H₄ClSH

Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and dithiothreitol (DTT).

2. Zincke Disulfide Cleavage:

As mentioned earlier, reaction with halogens such as chlorine or bromine cleaves the disulfide bond to form 2-chlorobenzenesulfenyl halides.

Reaction Scheme: C₁₂H₈Cl₂S₂ + Cl₂ → 2 C₆H₄ClSCl

These sulfenyl halides are reactive intermediates that can be used in various subsequent synthetic steps.

IV. Applications in Research and Industry

2,2'-Dichlorodiphenyl disulfide serves as a crucial building block in the synthesis of more complex molecules, finding applications in both the pharmaceutical and agrochemical industries.[1]

A. Intermediate in Pharmaceutical Synthesis

The disulfide linkage is a key functional group in a number of biologically active molecules and can act as a reversible linker in drug delivery systems.[3] While specific drug molecules directly synthesized from 2,2'-dichlorodiphenyl disulfide are not extensively documented in publicly available literature, its role as a precursor to 2-chlorothiophenol and its derivatives is significant. These chlorinated thiophenols can then be incorporated into larger drug scaffolds. The disulfide itself can be used to introduce the 2-chlorophenylthio moiety into a molecule.

Potential Application in Drug Development Workflow:

Caption: Potential workflow illustrating the use of 2,2'-Dichlorodiphenyl disulfide in drug synthesis.

Disulfide bonds are also explored as triggers for drug release in the reductive environment of tumor cells.[3] The higher concentration of glutathione in cancer cells can cleave disulfide linkers, releasing the active drug selectively at the target site.

B. Agrochemical Synthesis

Similar to its role in pharmaceuticals, 2,2'-dichlorodiphenyl disulfide can be a precursor in the synthesis of pesticides and herbicides. The presence of the chlorine atoms can enhance the biological activity and stability of the final agrochemical product.

C. Material Science

Aromatic disulfides and their derivatives have been investigated for their potential use in the synthesis of polymers and other materials. For instance, a novel organic disulfide, 2,2′-diaminophenyloxydisulfide, has been prepared by the reaction of o-aminophenol with sulfur monochloride.[1]

V. Safety and Toxicology

As with any chemical reagent, proper handling and safety precautions are essential when working with 2,2'-dichlorodiphenyl disulfide. The available safety data sheets (SDS) provide crucial information on its potential hazards.[3][5][6]

Hazard Summary:

-

Health Hazards: May cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed.[3][6]

-

Physical Hazards: It is a combustible solid.[4]

-

Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[3][6]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use a suitable respirator.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

Detailed toxicological studies specifically on 2,2'-dichlorodiphenyl disulfide are limited in the public domain. However, data from related compounds and the general understanding of aromatic disulfides suggest that care should be taken to avoid exposure.

VI. Conclusion

2,2'-Dichlorodiphenyl disulfide, a compound with a rich history rooted in the foundational explorations of organosulfur chemistry, continues to be a relevant and valuable molecule in modern synthetic chemistry. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its disulfide bond make it an important intermediate for the creation of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science. For researchers and drug development professionals, a thorough understanding of its chemistry, handling, and potential applications is crucial for leveraging its synthetic utility while ensuring safety and environmental responsibility. As the demand for novel and effective therapeutic and agricultural agents grows, the role of versatile building blocks like 2,2'-dichlorodiphenyl disulfide is set to remain significant.

References

- 1. researchgate.net [researchgate.net]

- 2. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Use of 2,2'-Dichlorodiphenyl Disulfide in Disulfide Exchange Reactions

Introduction

Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure and biological activity of proteins, peptides, and other biomolecules.[1][2] The thiol-disulfide exchange reaction is a fundamental chemical process that allows for the formation, cleavage, and rearrangement of these bonds.[3] This reaction is central to protein folding, cellular redox homeostasis, and the design of novel therapeutics and materials.[4][5] 2,2'-Dichlorodiphenyl disulfide is a symmetrical aromatic disulfide that serves as a valuable reagent for introducing a 2-chlorophenylthio moiety onto target molecules containing free sulfhydryl groups. Its specific chemical properties make it a useful tool for researchers in biochemistry, medicinal chemistry, and materials science.

This guide provides a comprehensive overview of 2,2'-Dichlorodiphenyl disulfide, the underlying mechanism of thiol-disulfide exchange, and detailed protocols for its application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Reagent Profile: 2,2'-Dichlorodiphenyl Disulfide

2,2'-Dichlorodiphenyl disulfide is a symmetrical disulfide synthesized from the oxidation of the corresponding thiol.[6] The electron-withdrawing nature of the chlorine atoms on the phenyl rings influences the reactivity of the disulfide bond, making it a predictable and efficient reactant in exchange reactions.

| Property | Value | Reference |

| CAS Number | 31121-19-4 | [7][8] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [7] |

| Molecular Weight | 287.23 g/mol | [7][8] |

| Appearance | Yellow Powder/Solid | [9] |

| Boiling Point | 352.6 ± 27.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [10] |

The Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction is a nucleophilic substitution reaction. The process is initiated by a deprotonated thiol, the thiolate anion (RS⁻), which is a potent nucleophile.[11][12] This thiolate attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R').

The reaction generally proceeds through a bimolecular nucleophilic substitution (Sₙ2)-like transition state, where the attacking thiolate forms a new bond with one sulfur atom while the original bond with the other sulfur atom is broken, releasing a new thiolate as a leaving group.[13][14] In some cases, particularly with less sterically hindered reactants, the reaction may proceed through a stable trisulfur anionic intermediate.[1][11][13] The equilibrium of the reaction is dictated by the relative stability of the thiols and disulfides involved, as well as their respective redox potentials. The pKₐ of the attacking thiol is a critical factor, as the concentration of the reactive thiolate species is highest at pH values above the thiol's pKₐ.[15]

Caption: Sₙ2 mechanism of thiol-disulfide exchange.

Applications in Research and Development

The use of 2,2'-Dichlorodiphenyl disulfide allows for the specific introduction of the 2-chlorophenylthio group onto a molecule of interest. This has several key applications:

-

Peptide and Protein Modification: Cysteine residues in proteins and peptides can be selectively modified. This is useful for introducing probes, altering biological activity, or preparing molecules for further conjugation.

-

Drug Discovery: Creating novel analogs of lead compounds. The introduction of a sulfur-containing aromatic group can significantly alter a molecule's pharmacokinetics and pharmacodynamics.

-

Protecting Group Chemistry: The resulting mixed disulfide can serve as a stable protecting group for a thiol, which can be removed later under reducing conditions.

-

Materials Science: Used to functionalize surfaces or polymers that contain free thiol groups, thereby altering their chemical and physical properties.

Experimental Protocols

Core Principles and Best Practices

-

Solvent Selection: Choose a solvent in which both the thiol-containing substrate and 2,2'-Dichlorodiphenyl disulfide are soluble. Anhydrous and deoxygenated solvents (e.g., THF, DMF, Acetonitrile) are often preferred to prevent oxidation side reactions.

-

pH Control: The reaction rate is pH-dependent. For most thiols, a pH between 7 and 9 is optimal to ensure a sufficient concentration of the reactive thiolate anion without promoting side reactions. Buffers such as phosphate or Tris-HCl can be used.

-

Inert Atmosphere: To prevent the oxidation of free thiols by atmospheric oxygen, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of 2,2'-Dichlorodiphenyl disulfide is often used to drive the reaction to completion.

Protocol 1: General Disulfide Exchange with a Small Molecule Thiol

This protocol describes a general procedure for reacting a simple thiol with 2,2'-Dichlorodiphenyl disulfide.

-

Reagent Preparation:

-

Dissolve the thiol substrate (1.0 eq) in a suitable deoxygenated organic solvent (e.g., THF or acetonitrile) to a final concentration of 0.1 M.

-

In a separate flask, prepare a 0.1 M solution of 2,2'-Dichlorodiphenyl disulfide (1.2 eq) in the same solvent.

-

-

Reaction Setup:

-

To the thiol solution, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to facilitate thiolate formation.

-

Stir the mixture under an inert atmosphere (N₂ or Ar).

-

-

Initiation and Monitoring:

-

Add the 2,2'-Dichlorodiphenyl disulfide solution dropwise to the stirring thiol solution at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (see Section 4.4). The reaction is typically complete within 1-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, quench it by adding a mild acid (e.g., 1 M HCl) to neutralize the base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel) to obtain the pure unsymmetrical disulfide.

-

Protocol 2: Modification of a Cysteine-Containing Peptide

This protocol is adapted for the modification of sensitive biological molecules in an aqueous buffer system.

-

Reagent Preparation:

-

Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0). The final peptide concentration should be in the range of 1-10 mg/mL.

-

Prepare a stock solution of 2,2'-Dichlorodiphenyl disulfide (10-20 mM) in a water-miscible organic solvent like DMF or DMSO.

-

-

Reaction Setup:

-

Place the peptide solution in a reaction vessel and stir gently at 4 °C or room temperature.

-

-

Initiation and Monitoring:

-

Add a 5- to 10-fold molar excess of the 2,2'-Dichlorodiphenyl disulfide stock solution to the peptide solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain peptide integrity.

-

Allow the reaction to proceed for 2-6 hours.

-

Monitor the reaction progress by LC-MS to observe the mass shift corresponding to the addition of the 2-chlorophenylthio group (mass increase of 142.97 Da).

-

-

Purification:

-

Once the reaction has reached the desired conversion, the modified peptide can be purified from excess reagent and byproducts.

-

For peptides, purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

-

The purified, modified peptide should be lyophilized for long-term storage.

-

Caption: General experimental workflow for disulfide exchange.

Analytical Methods for Monitoring the Reaction

Accurate monitoring is crucial for determining the endpoint of the reaction and ensuring high yield.

-